N~1~-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Overview
Description
N~1~-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and pyrazole rings
Preparation Methods
The synthesis of N1-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole rings, followed by the introduction of the trifluoromethyl groups. The final step involves the coupling of these intermediates to form the desired compound. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
N~1~-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
N~1~-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other compounds with similar structures, N1-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE stands out due to its unique combination of trifluoromethyl groups and pyrazole rings. Similar compounds include:
- **N~1~-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BUTANAMIDE
- **N~1~-{1-METHYL-2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-2-[3-(TRIFLUOROMETHYL)-2H-PYRAZOL-1-YL]BUTANAMIDE These compounds share structural similarities but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-[1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F6N5O/c1-3-12(29-13-6-4-5-11(13)15(27-29)18(22,23)24)16(30)25-10(2)9-28-8-7-14(26-28)17(19,20)21/h7-8,10,12H,3-6,9H2,1-2H3,(H,25,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZHATCMILARTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)CN1C=CC(=N1)C(F)(F)F)N2C3=C(CCC3)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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